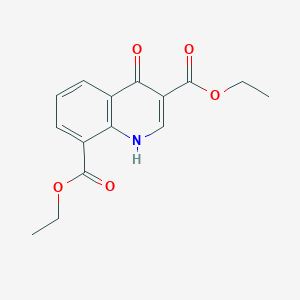

diethyl 4-oxo-1,4-dihydro-3,8-quinolinedicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diethyl 4-oxo-1,4-dihydro-3,8-quinolinedicarboxylate is a chemical compound with the linear formula C15H15NO5 . It has a molecular weight of 289.29 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

A method has been developed for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl and 2,6-diaryl-5-aryl/hetaryl-substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylic acid via Mo(CO)6-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . This method provides easy access to 2,4,6-triaryl-substituted and 1,2,5,6-tetrasubstituted nicotinates due to the high reactivity of the 4-oxo-1,4-dihydropyridine-3-carboxylates synthesized .Molecular Structure Analysis

The molecular structure of diethyl 4-oxo-1,4-dihydro-3,8-quinolinedicarboxylate is represented by the linear formula C15H15NO5 . Unfortunately, no further details about the molecular structure were found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of diethyl 4-oxo-1,4-dihydro-3,8-quinolinedicarboxylate are not available in the search results. The buyer assumes responsibility to confirm product identity and/or purity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Chemical Synthesis and Derivatives

The reaction of 2,4(1H,3H)-quinolinediones with diethyl acetylenedicarboxylate has been explored for synthesizing ethyl 5,6-dihydro-2,5-dioxo-6,9-disubstituted-2H-pyrano[3,2-c]quinoline-4-carboxylates and dialkyl 2(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. These reactions produce good yields and contribute to the development of novel quinoline derivatives with potential applications in pharmaceuticals and materials science (El-Sheref et al., 2017).

Transition-Metal-Free Synthesis

A practical and efficient strategy has been developed for preparing 4-quinolone derivatives using commercially available diethyl acetylenedicarboxylate and aromatic amines. This environmentally friendly and transition-metal-free protocol highlights the versatility and potential for sustainable chemistry applications (Huang et al., 2015).

Biological Activities

Antioxidant and Anticholinesterase Activities

The synthesis of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates has led to the discovery of quinolone-triazole hybrids with significant antioxidant capacity and acetylcholinesterase inhibition. These compounds show promise for treating neurological disorders such as Alzheimer's disease, demonstrating the potential therapeutic applications of quinoline derivatives (Mermer et al., 2018).

Photovoltaic Applications

Research into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives for organic–inorganic photodiode fabrication reveals the potential of quinoline derivatives in the development of new materials for solar energy conversion and electronic devices (Zeyada et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

diethyl 4-oxo-1H-quinoline-3,8-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5/c1-3-20-14(18)10-7-5-6-9-12(10)16-8-11(13(9)17)15(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFSWCWNNDCXNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1NC=C(C2=O)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 4-oxo-1,4-dihydro-3,8-quinolinedicarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-quinoxalinylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5565757.png)

![2-chloro-N-{[(4'-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5565758.png)

![4-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5565760.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5565775.png)

![2-(pyridin-3-ylmethyl)-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565776.png)

![2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5565806.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methylacetamide](/img/structure/B5565812.png)

![4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5565826.png)

![2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B5565827.png)

![2-(2-methoxyethyl)-9-(pyridin-3-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565828.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-quinolinylthio)acetohydrazide](/img/structure/B5565829.png)

![N-{3-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5565839.png)